

# Spectroscopic Analysis of (R)-1,2-Diaminopropane: A Technical Guide

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## Compound of Interest

Compound Name: (R)-(-)-1,2-Diaminopropane sulfate

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This technical guide provides an in-depth overview of the spectroscopic data for (R)-1,2-Diaminopropane, a chiral diamine with applications in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of (R)-1,2-Diaminopropane. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data. It is important to note that the spectra for the (R) and (S) enantiomers are identical in a non-chiral solvent. The data presented here is for 1,2-diaminopropane, as high-resolution, specifically assigned data for the (R)-enantiomer is not readily available in public databases.

### $^1\text{H}$ NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-CH <sub>3</sub>	~1.0	Doublet	Not available
-CH-	~2.8	Multiplet	Not available
-CH <sub>2</sub> -	~2.5, ~2.7	Multiplet	Not available
-NH <sub>2</sub>	Variable	Broad Singlet	Not available

### <sup>13</sup>C NMR Spectral Data

Carbon Atom	Chemical Shift (ppm)
-CH <sub>3</sub>	~19
-CH-	~49
-CH <sub>2</sub> -	~47

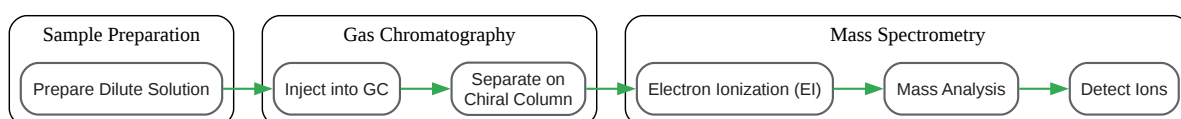
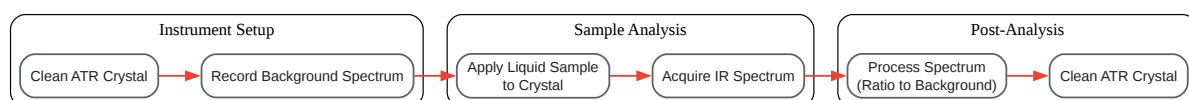
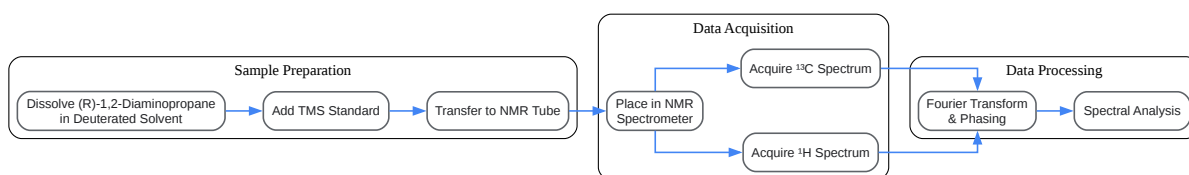
## Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of (R)-1,2-Diaminopropane is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of (R)-1,2-Diaminopropane in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or deuterium oxide (D<sub>2</sub>O) [1][2]. The choice of solvent may depend on the specific experimental requirements and the solubility of any derivatives being studied.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:** For <sup>1</sup>H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

- $^{13}\text{C}$  NMR Acquisition: For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.



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## References

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